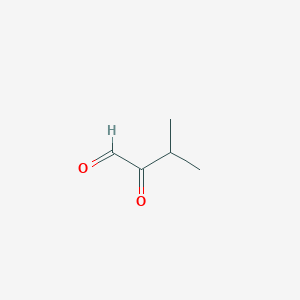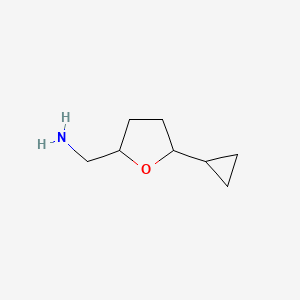
Isopropyl glyoxal
概要
説明
Glyoxal is an organic compound with the formula OCHCHO . It’s typically supplied as an aqueous solution, usually containing 30–50% glyoxal, in which hydrated oligomers are present . It’s used as a chemical intermediate in the production of pharmaceuticals and dyestuffs, as a non-formaldehyde cross-linking agent in the production of a range of different polymers, as a biocide, and as a disinfecting agent .
Synthesis Analysis
A novel process for producing high-quality glyoxal involves the liquid phase oxidation of acetaldehyde with dilute nitric acid . The reaction mixture produced by this process is composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .
Molecular Structure Analysis
Glyoxal is a two-carbon atom di-aldehyde . Its molecular structure can be represented as OCHCHO .
Chemical Reactions Analysis
The reactions of glyoxal with ammonia, ammonium salts, and amines cause the formation of the secondary organic aerosol (SOA) components (imidazole and its derivatives) in the atmosphere . The interaction of glyoxal and ammonia in aqueous solution is a primary reaction for these processes .
科学的研究の応用
Atmospheric Chemistry
Glyoxal, including its isopropyl variant, plays a significant role in atmospheric chemistry. It forms from both anthropogenic and biogenic emissions. Research by Hastings et al. (2005) delves into the chemical behavior of glyoxal in relation to secondary organic aerosol (SOA) formation, highlighting its rapid decomposition under certain conditions and its interaction with atmospheric humidity, which influences particle-phase reactions and polymerization processes in aerosols (Hastings et al., 2005).
Photocatalysis
The role of glyoxal in photocatalysis, especially in the field of green chemistry, is noteworthy. Dongyuan et al. (2019) demonstrated the use of glyoxal in enhancing the photocatalytic activity of graphitic carbon nitride (g-C3N4). The addition of glyoxal improved yield, inhibited grain growth, and increased surface area, contributing significantly to the efficiency of photocatalysts used for the degradation of pollutants like nitric oxide and isopropyl alcohol (Dongyuan et al., 2019).
Hydrogels and Polymers
Glyoxal is utilized in the synthesis of novel materials, such as hydrogels and polymers. Xue et al. (2001) used glyoxal bis(diallylacetal) (GLY) in synthesizing thermosensitive hydrogels, which exhibited high swellability and unique temperature-dependent properties (Xue et al., 2001). Another study by Yanagida et al. (1992) focused on using glyoxal to crosslink hydroxypropyl cellulose (HPC), significantly affecting the mechanical properties and morphology of the resultant films (Yanagida et al., 1992).
Drilling Mud Enhancement
In the oil and gas industry, glyoxal has been investigated for its potential in drilling mud enhancement. Minaev et al. (2014) explored the use of glyoxal as a reagent to reduce viscosity and stabilize shale in drilling mud, demonstrating its effectiveness in improving the resistance of polysaccharide-based drilling reagents to microorganisms and thermal stress (Minaev et al., 2014).
Environmental Monitoring
Huisman et al. (2008) developed an instrument based on laser-induced phosphorescence (LIP) for the direct, in situ measurement of glyoxal in the atmosphere. This represents a significant advancement in environmental monitoring, providing a method for detecting glyoxal at part per trillion mixing ratios, which is crucial for understanding its role in atmospheric chemistry and aerosol formation (Huisman et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-2-oxobutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(7)3-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDZDHIBENIBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl glyoxal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B3248232.png)




![Sodium;(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B3248266.png)
![1,3-Difluoro-2-[(2S)-octan-2-yl]oxy-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B3248271.png)






